molecular formula C11H11N3O3S B12379753 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one

2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one

Cat. No.: B12379753
M. Wt: 265.29 g/mol
InChI Key: CJXKQUHAYXQJFB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound features a benzenesulfonyl group attached to an ethenyl chain, which is further connected to a triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one typically involves a multi-step process. One common method starts with the preparation of the benzenesulfonyl ethenyl intermediate, which is then reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate, with the reactions being carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The benzenesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-thione
  • 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-amine

Uniqueness

Compared to its analogs, 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one exhibits unique properties due to the presence of the triazolone moiety. This structural feature enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C11H11N3O3S/c1-13-9-12-14(11(13)15)7-8-18(16,17)10-5-3-2-4-6-10/h2-9H,1H3/b8-7+

InChI Key

CJXKQUHAYXQJFB-BQYQJAHWSA-N

Isomeric SMILES

CN1C=NN(C1=O)/C=C/S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CN1C=NN(C1=O)C=CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.